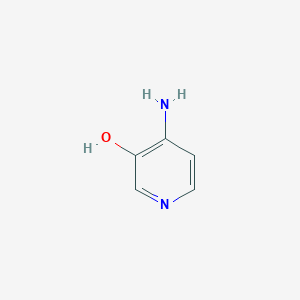

4-aminopyridin-3-ol

Vue d'ensemble

Description

3-Hydroxy-4-aminopyridine : est un composé organique de formule chimique C5H6N2O. C'est un métabolite de la dalfampridine, qui est utilisée comme bloqueur des canaux potassiques dans le traitement de la sclérose en plaques . Ce composé est l'un des isomères amines de la pyridine et est connu pour son rôle dans divers processus chimiques et biologiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La 3-Hydroxy-4-aminopyridine peut être synthétisée par plusieurs méthodes. Une approche courante implique la dérivation de la 4-aminopyridine. Le groupe amino dans la 4-aminopyridine réagit avec le chlorure de 4-iodobenzoyle dans des conditions optimisées pour introduire de l'iode, qui peut être quantifié par ICP-MS . Une autre méthode implique l'utilisation de la HPLC-ICP-MS pour le profilage quantitatif des métabolites des médicaments pharmaceutiques, ciblant les groupes amino et hydroxyle .

Méthodes de production industrielle : La production industrielle de la 3-Hydroxy-4-aminopyridine implique généralement une synthèse chimique à grande échelle utilisant des techniques de dérivation similaires. Les conditions réactionnelles sont optimisées pour assurer un rendement élevé et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Types de réactions : La 3-Hydroxy-4-aminopyridine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.

Substitution : Les groupes amino et hydroxyle peuvent participer à des réactions de substitution avec divers réactifs.

Réactifs et conditions courants :

Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Agents réducteurs : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés comme agents réducteurs.

Réactifs de substitution : Les agents halogénants comme l'iode et le brome sont utilisés pour les réactions de substitution.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent diverses pyridines substituées et leurs dérivés, qui ont des applications significatives dans les produits pharmaceutiques et d'autres industries .

4. Applications de recherche scientifique

Chimie : La 3-Hydroxy-4-aminopyridine est utilisée comme composé modèle dans le développement de méthodes de profilage quantitatif des métabolites pour les médicaments pharmaceutiques . Elle est également utilisée dans la synthèse de diverses molécules bioactives et d'intermédiaires .

Biologie : En recherche biologique, la 3-Hydroxy-4-aminopyridine est étudiée pour son rôle de métabolite de la dalfampridine et ses interactions avec les systèmes biologiques .

Médecine : Le composé est important en recherche médicale en raison de son implication dans le traitement de la sclérose en plaques. Il contribue à améliorer la fonction motrice en bloquant les canaux potassiques .

Industrie : Dans le secteur industriel, la 3-Hydroxy-4-aminopyridine est utilisée dans la synthèse de divers intermédiaires chimiques et comme réactif en chimie analytique .

5. Mécanisme d'action

La 3-Hydroxy-4-aminopyridine exerce ses effets en inhibant les canaux potassiques dépendants du voltage dans le système nerveux central. Cette inhibition contribue à maintenir le potentiel transmembranaire et à prolonger le potentiel d'action, améliorant ainsi la conduction neuronale et la fonction motrice . Le composé cible les canaux potassiques exposés dans les axones démyélinisés, qui sont fréquents chez les patients atteints de sclérose en plaques .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

4-Aminopyridin-3-ol has the chemical formula and features an amino group at the 4-position and a hydroxyl group at the 3-position of the pyridine ring. Its mechanism primarily involves the inhibition of potassium conductance, which influences neuronal and muscle cell excitability. By blocking specific voltage-gated potassium channels, it facilitates prolonged depolarization and enhances synaptic transmission, making it particularly useful in conditions characterized by impaired neuromuscular transmission .

Pharmacological Applications

-

Neurological Disorders :

- This compound is utilized in treating symptoms of multiple sclerosis by improving walking ability in patients. It acts as a potassium channel blocker, enhancing neurotransmitter release at neuromuscular junctions .

- Research indicates that it promotes remyelination and recovery of nerve conduction velocity following peripheral nerve injuries. In animal models, its administration has shown improvements in behavioral recovery that exceed expected axonal regeneration rates .

- Wound Healing :

- Research Tool :

Case Study 1: Multiple Sclerosis Treatment

A clinical trial involving multiple sclerosis patients demonstrated that administration of this compound significantly improved walking speed and mobility. The study highlighted the compound's efficacy as a symptomatic treatment, leading to FDA approval for its use under the brand name Ampyra in 2010 .

Case Study 2: Peripheral Nerve Injury

In a mouse model of sciatic nerve crush injury, early administration of this compound resulted in accelerated behavioral recovery and enhanced nerve conduction velocity. This suggests potential applications in regenerative medicine for treating traumatic nerve injuries .

Comparative Applications Table

Mécanisme D'action

3-Hydroxy-4-aminopyridine exerts its effects by inhibiting voltage-gated potassium channels in the central nervous system. This inhibition helps maintain the transmembrane potential and prolongs the action potential, thereby improving neuronal conduction and motor function . The compound targets potassium channels exposed in demyelinated axons, which are common in multiple sclerosis patients .

Comparaison Avec Des Composés Similaires

Composés similaires :

4-Aminopyridine : Un précurseur de la 3-Hydroxy-4-aminopyridine, utilisé comme bloqueur des canaux potassiques.

3-Hydroxy-2-aminopyridine : Un autre isomère amine de la pyridine avec des propriétés chimiques similaires.

2-Hydroxy-4-aminopyridine : Un isomère avec des positions de groupes fonctionnels différentes, conduisant à un comportement chimique varié.

Unicité : La 3-Hydroxy-4-aminopyridine est unique en raison de son arrangement spécifique de groupes fonctionnels, qui lui permet de participer à un large éventail de réactions chimiques et de processus biologiques. Son rôle de métabolite de la dalfampridine et ses applications dans le traitement de la sclérose en plaques mettent en évidence son importance .

Activité Biologique

4-Aminopyridin-3-ol (4-AP) is a pyridine derivative that has garnered attention for its significant biological activities, particularly in the context of neuromuscular transmission and neurodegenerative diseases. This article explores its pharmacological properties, mechanisms of action, toxicity profiles, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 114.11 g/mol. The compound features an amino group (-NH2) at the 4-position and a hydroxyl group (-OH) at the 3-position of the pyridine ring, which contributes to its biological activity.

This compound primarily functions as a potassium channel blocker . By inhibiting voltage-gated potassium channels, it prolongs depolarization in neurons and muscle cells, enhancing neurotransmitter release at synapses. This mechanism is particularly beneficial for conditions characterized by impaired neuromuscular transmission, such as multiple sclerosis (MS) and certain types of neuropathies .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Research Findings

- Neuromuscular Disorders : Studies indicate that this compound can improve symptoms in patients with MS by enhancing neuromuscular transmission. Its ability to block potassium channels leads to increased synaptic efficacy, which is crucial for muscle function.

- Toxicity Studies : Research on new peptide derivatives of 4-aminopyridine suggests that these compounds exhibit significantly lower toxicity (up to 150 times less) compared to traditional 4-aminopyridine, making them safer alternatives for therapeutic applications .

- Cytotoxicity Assays : In vitro studies using human and murine tumor cell lines demonstrated negligible growth-inhibitory effects of this compound derivatives, indicating a favorable safety profile for potential therapeutic use .

Case Study 1: Multiple Sclerosis Treatment

A clinical study evaluated the effects of this compound in patients with MS. Patients reported improved muscle strength and reduced fatigue after administration, correlating with enhanced neuromuscular transmission observed in electrophysiological assessments.

Case Study 2: Neurodegenerative Disease Models

In animal models of Alzheimer's disease, administration of this compound demonstrated neuroprotective effects, reducing cognitive decline and neuronal loss associated with amyloid-beta toxicity. These findings support its potential role as a therapeutic agent in neurodegenerative diseases .

Propriétés

IUPAC Name |

4-aminopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-4-1-2-7-3-5(4)8/h1-3,8H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDKLFOUWUHPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52334-53-9 | |

| Record name | 4-Amino-3-hydroxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52334-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-hydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052334539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-AMINO-3-HYDROXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/044DSZ58XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxy-4-aminopyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060741 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Hydroxy-4-aminopyridine interact with potassium channels compared to Dalfampridine?

A: 3-Hydroxy-4-aminopyridine, a primary metabolite of Dalfampridine, exhibits significantly weaker inhibitory effects on potassium channels Kv 1.1, Kv 1.2, and Kv 1.4 compared to its parent compound. Research shows that the IC50 values (concentration inhibiting the channels by 50%) for 3-Hydroxy-4-aminopyridine were 1-2 orders of magnitude higher than those observed for Dalfampridine across all three potassium channels tested. [] This suggests a lower potency for 3-Hydroxy-4-aminopyridine in blocking these specific potassium channels.

Q2: What is the metabolic fate of Dalfampridine in the human body?

A: Following oral administration, Dalfampridine is metabolized into two primary metabolites: 3-Hydroxy-4-aminopyridine and 3-Hydroxy-4-aminopyridine sulfate. These metabolites, along with the unchanged Dalfampridine, are predominantly excreted through urine, with approximately 95.9% of the administered dose recovered in urine. [] This highlights the importance of renal function in Dalfampridine elimination and emphasizes the need for dosage adjustments in patients with renal impairment.

Q3: Could there be other potential targets for 3-Hydroxy-4-aminopyridine besides the potassium channels studied?

A: While the research focused on the effects of 3-Hydroxy-4-aminopyridine on specific potassium channels (Kv 1.1, Kv 1.2, and Kv 1.4), the possibility of interactions with other ion channels or receptors in vivo cannot be excluded. [] Further research is needed to fully elucidate the pharmacological profile of 3-Hydroxy-4-aminopyridine and explore its potential interactions with a wider range of molecular targets. Understanding these interactions could reveal additional insights into its biological activity and potential therapeutic implications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.